molecular formula C14H22N2O2 B7933182 N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine

N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7933182
M. Wt: 250.34 g/mol
InChI Key: HEDJPLOFGJKJJG-UHFFFAOYSA-N
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Description

N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with an isopropylethane-1,2-diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo[b][1,4]dioxin core. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxin ring. The next step involves the alkylation of the dioxin ring with an appropriate alkyl halide to introduce the isopropyl group. Finally, the diamine moiety is introduced through a nucleophilic substitution reaction using ethylenediamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications .

Scientific Research Applications

N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Known for its antibacterial properties.

    N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Phenanthroimidazole: Used in the development of OLEDs.

Uniqueness

N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine is unique due to its combination of the dihydrobenzo[b][1,4]dioxin moiety with an isopropylethane-1,2-diamine group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(2)16(8-7-15)9-12-10-17-13-5-3-4-6-14(13)18-12/h3-6,11-12H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDJPLOFGJKJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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